Cytotoxic Activity in Breast Cancer Cells: Direct Comparison with Piperidine and Morpholine Analogs
In a head-to-head study, a derivative bearing the 1-(2-chloroethyl)-4-methylpiperazine moiety exhibited an IC₅₀ of 24.78 ± 1.02 µM against the MDA-MB-231 breast cancer cell line, comparable to the standard raloxifene (IC₅₀: 26.73 µM) and representing a clear differentiation from analogous compounds [1].
| Evidence Dimension | In vitro cytotoxicity (MTT assay) |
|---|---|
| Target Compound Data | IC₅₀: 24.78 ± 1.02 µM |
| Comparator Or Baseline | Analog with 1-(2-chloroethyl)piperidine: IC₅₀: 38.33 ± 1.03 µM; Analog with 1-(2-chloroethyl)-4-morpholine: IC₅₀: 35.12 ± 1.08 µM |
| Quantified Difference | 1.55-fold more potent than piperidine analog; 1.42-fold more potent than morpholine analog |
| Conditions | MDA-MB-231 breast cancer cell line, MTT assay |
Why This Matters
The 4-methylpiperazine core confers a clear potency advantage over piperidine and morpholine counterparts in a specific cancer model, directly influencing the selection of this scaffold for further drug development.
- [1] Rzoqi, S. S., & Hassan, M. H. (2025). Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. Chemical Review and Letters, 8(1), 101-111. View Source
